2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound characterized by the presence of a thiadiazole ring, a chloro group, and a propanamide moiety
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other compounds, it might bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Once the targets are identified, it would be possible to map the compound’s effects onto known biochemical pathways .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it might be well-absorbed in the body. Its exact distribution, metabolism, and excretion patterns remain to be determined.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and how it modulates their activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated thiadiazole with a suitable amine to form the propanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiols can be employed under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dechlorinated derivatives or amines.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Its structure suggests potential activity as an antimicrobial or anticancer agent, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the thiadiazole ring is particularly noteworthy, as this moiety is found in several biologically active compounds.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its derivatives might find applications in the production of polymers, coatings, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-methylphenyl)propanamide: Lacks the thiadiazole ring, making it less complex and potentially less versatile.
5-(2-methylphenyl)-1,3,4-thiadiazole-2-amine: Contains the thiadiazole ring but lacks the chloro and propanamide groups, which may affect its reactivity and applications.
2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide: Similar structure but with a phenyl group instead of a methylphenyl group, which could influence its chemical and biological properties.
Uniqueness
The uniqueness of 2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
This compound’s versatility makes it a valuable subject for further research and development in various scientific and industrial fields.
Properties
IUPAC Name |
2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-7-5-3-4-6-9(7)11-15-16-12(18-11)14-10(17)8(2)13/h3-6,8H,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLHARRBBAGJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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